molecular formula C7H4BrClO2 B168403 5-Bromo-2-hydroxybenzoyl chloride CAS No. 17464-66-3

5-Bromo-2-hydroxybenzoyl chloride

Cat. No.: B168403
CAS No.: 17464-66-3
M. Wt: 235.46 g/mol
InChI Key: LRMJGJCFKIQYSZ-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxybenzoyl chloride (hypothetical structure, exact data inferred) is a benzoyl chloride derivative featuring a hydroxyl group at the 2-position and a bromine atom at the 5-position on the aromatic ring. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity stems from the electrophilic carbonyl carbon, which undergoes nucleophilic acyl substitution reactions.

Properties

IUPAC Name

5-bromo-2-hydroxybenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMJGJCFKIQYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Substituent Position and Electronic Effects
  • 5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride (): Structure: The hydroxyl group in the target compound is replaced by a 2-methylbenzyloxy substituent. The electron-donating methyl group may slightly decrease the electrophilicity of the carbonyl compared to the target .
  • 5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride ():

    • Structure : Contains a 4-bromobenzyloxy group.
    • Impact : The electron-withdrawing bromine at the 4-position enhances electrophilicity of the carbonyl, increasing reactivity. However, the larger substituent may sterically hinder nucleophilic attack .
  • 4-Bromobenzoyl chloride ():

    • Structure : A positional isomer with bromine at the 4-position instead of 3.
    • Impact : The meta-bromo substitution (in the target) versus para-bromo (in this analog) alters electronic distribution. The para isomer may exhibit higher resonance stabilization, slightly reducing carbonyl reactivity compared to the target .
Functional Group Variations
  • 5-Bromo-2-methoxybenzenesulfonyl chloride ():

    • Structure : Replaces the benzoyl chloride group with a sulfonyl chloride and adds a methoxy group.
    • Impact : Sulfonyl chlorides are more reactive than benzoyl chlorides in nucleophilic substitutions (e.g., sulfonamide formation). The methoxy group increases lipophilicity (XLogP3 ~5.3) compared to the hydroxyl group in the target .
  • 5-Bromo-2-chlorobenzene-1-sulfonyl chloride ():

    • Structure : Features a sulfonyl chloride and additional chlorine at the 2-position.
    • Impact : The chlorine atom further increases electron withdrawal, enhancing sulfonyl chloride reactivity. Molecular weight (289.96 g/mol) is lower than benzoyl chloride analogs due to the absence of a benzyl group .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents
5-Bromo-2-hydroxybenzoyl chloride* C₇H₄BrClO₂ ~235.46 ~2.8† -OH (2), -Br (5), -COCl
5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride C₁₅H₁₂BrClO₂ 339.61 ~5.1‡ -OCH₂(2-methylbenzyl), -Br (5)
5-Bromo-2-[(4-bromobenzyl)oxy]benzoyl chloride C₁₄H₉Br₂ClO₂ 404.48 5.3 -OCH₂(4-bromobenzyl), -Br (5)
4-Bromobenzoyl chloride C₇H₄BrClO 219.46 2.9 -Br (4), -COCl
5-Bromo-2-methoxybenzenesulfonyl chloride C₇H₆BrClO₃S 285.54 ~5.3 -SO₂Cl, -OCH₃ (2), -Br (5)

*Hypothetical data inferred from analogs; †Estimated based on hydroxyl group polarity; ‡Estimated based on benzyl group contribution.

Research Findings and Trends

  • Synthetic Utility :

    • Studies suggest that electron-withdrawing groups (e.g., bromine) enhance benzoyl chloride reactivity, but steric bulk in ortho-substituted analogs (e.g., 2-methylbenzyloxy) can counteract this effect .
    • Sulfonyl chloride derivatives are preferred for creating sulfonamide-based drugs, while benzoyl chlorides are more common in ester and amide formations .
  • Stability :

    • Hydroxyl-containing benzoyl chlorides are prone to hydrolysis, requiring stabilization via derivatization or low-temperature storage .

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